molecular formula C14H7Cl2NO2S B2645488 6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid CAS No. 897560-10-0

6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2645488
CAS No.: 897560-10-0
M. Wt: 324.18
InChI Key: XXXFFRLWDWGKEN-UHFFFAOYSA-N
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Description

6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a chlorothiophene moiety and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to DNA, thereby affecting cellular processes . The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of both chlorine and thiophene moieties, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets compared to other quinoline derivatives .

Properties

IUPAC Name

6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2S/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXFFRLWDWGKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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